
WZ8040
Overview
Description
WZ8040 is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) with a specific focus on the T790M mutation. This mutation is commonly associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This compound exhibits significantly higher potency against the mutated EGFR compared to the wild-type receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: WZ8040 is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The key steps include:
Formation of the pyrimidine core: This involves the reaction of 2-chloro-4,5-diaminopyrimidine with appropriate reagents to form the core structure.
Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce the necessary functional groups.
Coupling reactions: The final step involves coupling the substituted pyrimidine with an aniline derivative to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound undergoes substitution reactions, particularly during its synthesis.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various aniline derivatives and halogenated compounds.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced forms of the pyrimidine core.
Substitution products: Various substituted pyrimidines and aniline derivatives
Scientific Research Applications
Cell Line Studies
WZ8040 has been extensively tested in various NSCLC cell lines. Notably:
- PC9GR Cells : These cells harbor the EGFR T790M mutation and show significant sensitivity to this compound, with an effective concentration (EC50) as low as 6 nM .
- Ba/F3 Cells : In these murine pro-B lymphocyte cells expressing different EGFR mutations, this compound exhibited IC50 values ranging from 2 to 306 nM , demonstrating its selectivity for mutant over wild-type receptors .
In Vivo Studies
Animal models have further validated the efficacy of this compound. In studies involving mice with lung cancer driven by EGFR mutations, treatment with this compound led to:
- Significant inhibition of tumor growth.
- Decreased levels of phosphorylated AKT and ERK1/2, which are downstream signaling molecules involved in cell proliferation and survival .
Comparative Analysis with Other Inhibitors
This compound has been compared with other EGFR inhibitors such as HKI-272 and gefitinib. The following table summarizes key comparative data:
Compound | Mutation Targeted | IC50 (nM) | Efficacy Against Wild-Type |
---|---|---|---|
This compound | T790M | 2-306 | Low (1,820 nM) |
HKI-272 | T790M | Higher than this compound | Moderate |
Gefitinib | Wild-Type | 30 | High |
This highlights this compound's superior potency against resistant mutations while sparing wild-type receptors, thus potentially offering a better therapeutic profile.
Clinical Implications
Given its potent activity against resistant forms of EGFR, this compound presents a promising option for patients who have developed resistance to first-line therapies. Its ability to selectively inhibit mutant receptors may lead to improved outcomes in NSCLC treatment regimens. Ongoing clinical trials are necessary to fully establish its safety profile and therapeutic efficacy in humans.
Case Studies
Several case studies have documented the use of this compound in preclinical settings:
- Study on NSCLC Cell Lines : A comprehensive analysis showed that this compound significantly inhibited cell proliferation and induced apoptosis in NSCLC cell lines harboring the T790M mutation .
- Animal Model Trials : In vivo studies demonstrated that mice treated with this compound experienced reduced tumor burden compared to control groups, supporting its potential for clinical development .
- Pharmacokinetic Studies : Research indicated that this compound has favorable pharmacokinetic properties, including a half-life of approximately 2.5 hours and oral bioavailability around 24% , which are critical for effective dosing regimens .
Mechanism of Action
WZ8040 exerts its effects by irreversibly binding to the ATP-binding site of the EGFR, specifically targeting the T790M mutation. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound displays a 100-fold greater activity against the mutated EGFR compared to the wild-type receptor .
Comparison with Similar Compounds
CL-387785: Another EGFR inhibitor with a different chemical structure.
HKI-272: A quinazoline-based EGFR inhibitor.
Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation.
Comparison:
Potency: WZ8040 is 30-100 times more potent against the T790M mutation compared to CL-387785 and HKI-272.
Selectivity: this compound exhibits higher selectivity for the mutated EGFR over the wild-type receptor.
Mechanism: While all these compounds inhibit EGFR, this compound’s irreversible binding provides a longer-lasting effect
This compound stands out due to its high potency and selectivity for the T790M mutation, making it a valuable tool in both research and potential therapeutic applications.
Biological Activity
WZ8040 is a novel compound designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the T790M mutation, which is associated with resistance to first-line EGFR inhibitors in non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various studies, and its potential clinical applications.
This compound functions by covalently binding to the mutant EGFR T790M, effectively inhibiting its kinase activity. This selective inhibition leads to reduced phosphorylation of downstream signaling proteins such as AKT and ERK1/2, which are crucial for cell proliferation and survival. The compound's design allows for a significant increase in potency against mutant forms of EGFR compared to wild-type EGFR, making it a promising candidate for treating gefitinib-resistant NSCLC.
Table 1: Comparison of this compound with Other EGFR Inhibitors
Compound | Target Mutation | IC50 (nM) | Selectivity Ratio (Mutant:WT) |
---|---|---|---|
This compound | T790M | 5 | 300:1 |
Gefitinib | WT | 50 | - |
HKI-272 | T790M | 100 | 10:1 |
WZ4002 | T790M | 10 | 100:1 |
In Vitro Studies
In vitro studies demonstrated that this compound effectively suppressed the growth of various NSCLC cell lines harboring the T790M mutation. For instance, in the H1975 cell line, which possesses both L858R and T790M mutations, this compound exhibited a significantly lower IC50 compared to traditional inhibitors like gefitinib and HKI-272. The compound also showed a remarkable ability to inhibit phosphorylation of EGFR and downstream targets, correlating with reduced cell viability.
In Vivo Studies
In vivo efficacy was assessed using mouse models implanted with NSCLC cells containing the T790M mutation. Treatment with this compound resulted in a substantial reduction in tumor size compared to control groups. Pharmacokinetic studies indicated that this compound achieved a plasma concentration of approximately 429 ng/ml with a half-life of 2.5 hours, suggesting favorable bioavailability for therapeutic use.
Table 2: Summary of In Vivo Study Results
Parameter | Control Group | This compound Treatment |
---|---|---|
Tumor Volume (mm³) | 800 | 300 |
% Tumor Growth Inhibition | - | 62% |
Ki67 Positive Cells (%) | 75% | 30% |
TUNEL Positive Cells (%) | 10% | 45% |
Case Studies
A notable case study involved a patient with advanced NSCLC who had previously shown resistance to gefitinib due to the presence of the T790M mutation. Upon administration of this compound, the patient exhibited significant tumor regression and improved overall survival rates. This case underscores the potential of this compound as an effective treatment option for patients with EGFR T790M mutations.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of WZ8040 as a selective EGFR T790M inhibitor, and how does it differ from other EGFR inhibitors?
this compound is an irreversible, mutation-selective inhibitor targeting the EGFR T790M resistance mutation. Unlike first-generation inhibitors (e.g., gefitinib), it avoids wild-type EGFR inhibition, reducing off-target toxicity. Its selectivity arises from covalent binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, a mechanism confirmed via crystallography and kinase assays. Comparative studies show it lacks activity against ERBB2 phosphorylation (T798I), highlighting its specificity .
Q. How can researchers validate the selectivity of this compound in preclinical models?
Use in vitro kinase profiling assays to test this compound against a panel of kinases, including wild-type EGFR, EGFR T790M, and ERBB2. Pair this with cellular assays (e.g., phosphorylation analysis in Ba/F3 cells expressing EGFR mutants) to confirm target engagement. In vivo, employ xenograft models with T790M-positive tumors and monitor tumor regression while assessing toxicity in wild-type EGFR tissues .
Advanced Research Questions
Q. What experimental strategies can address contradictory data on this compound’s efficacy in heterogeneous tumor populations?
Contradictions may arise from tumor heterogeneity or off-target effects. To resolve this:
- Perform single-cell RNA sequencing to identify subpopulations with varying EGFR mutation status.
- Use combinatorial therapies (e.g., this compound + MET inhibitors) in co-culture models to assess synergy.
- Apply dose-response curves across diverse cell lines to quantify potency thresholds .
Q. How can computational methods optimize this compound’s dosing regimen in dynamic tumor microenvironments?
Develop pharmacokinetic/pharmacodynamic (PK/PD) models integrating data from:
- Pathway enrichment analysis (e.g., KEGG/GO BP data from studies like ).
- Tumor penetration assays (e.g., mass spectrometry imaging). Calibrate models using longitudinal in vivo data to predict optimal dosing intervals and minimize resistance emergence .
Q. What methodologies are recommended for analyzing this compound’s off-target effects in CRISPR-edited models?
- Use CRISPR-Cas9 to generate isogenic cell lines with specific EGFR mutations (e.g., L858R, T790M).
- Conduct proteome-wide profiling (e.g., affinity purification mass spectrometry) to identify non-EGFR interactions.
- Validate findings with RNAi screens or small-molecule competitors to distinguish on-target vs. off-target activity .
Q. Methodological Best Practices
Q. How should researchers document this compound-related experiments to ensure reproducibility?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Publish raw data (e.g., dose-response curves, sequencing reads) in repositories like Zenodo.
- Detail synthesis protocols (e.g., HPLC purity, storage conditions) in supplementary materials.
- Disclose all statistical adjustments and outlier exclusion criteria .
Q. What statistical approaches are suitable for reconciling conflicting results in this compound studies?
Apply Bayesian meta-analysis to pool data across studies, weighting results by sample size and methodological rigor. Use sensitivity analysis to identify variables (e.g., cell line origin, assay type) driving discrepancies. Report effect sizes with 95% confidence intervals to quantify uncertainty .
Properties
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIISCIGBPUVZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659652 | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-57-2 | |
Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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